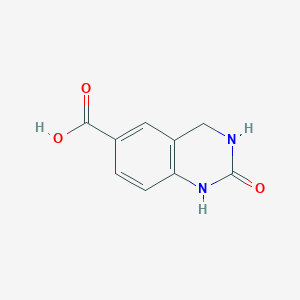

2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid

Description

Historical Development of Quinazoline-Based Research

The quinazoline scaffold traces its origins to 19th-century organic chemistry breakthroughs. In 1869, Peter Griess synthesized the first quinazoline derivative through the reaction of cyanogens with anthranilic acid, producing 2-cyano-3,4-dihydro-4-oxoquinazoline. This pioneering work laid the foundation for subsequent structural elucidations, including Gabriel’s 1903 synthesis of unsubstituted quinazoline, which established reliable protocols for generating the parent heterocycle. Early nomenclature debates reflected the compound’s hybrid nature, with terms like benzyleneamidine and 5,6-benzopyrimidine competing before quinazoline gained widespread acceptance.

The mid-20th century marked a pivotal shift toward biological exploration, particularly with the isolation of vasicine from Adhatoda vasica in 1888 and febrifugine from Dichroa febrifuga in the 1950s. These natural products demonstrated the therapeutic potential of quinazoline derivatives, catalyzing systematic investigations into structure-activity relationships. The development of Ullmann N-arylation protocols in the 2000s enabled efficient functionalization of the quinazoline core, facilitating the synthesis of diverse analogs for pharmacological screening.

Evolution of Tetrahydroquinazoline Chemical Biology

Partial saturation of the quinazoline ring system introduces distinct physicochemical and biological properties compared to fully aromatic analogs. The tetrahydroquinazoline motif, characterized by a non-planar conformation, enhances molecular flexibility while maintaining π-π stacking capabilities through the retained aromatic benzene ring. This structural duality enables optimized interactions with both hydrophobic binding pockets and polar enzymatic active sites.

Modern synthetic approaches leverage microwave-assisted cyclization and copper-catalyzed coupling reactions to construct tetrahydroquinazoline derivatives with precise stereochemical control. The 6-carboxylic acid substituent in particular has been shown to participate in critical hydrogen-bonding networks with biological targets, as evidenced by molecular docking studies of analogs in anticancer and antimicrobial applications. Comparative analyses reveal that tetrahydroquinazoline derivatives exhibit improved metabolic stability over their fully unsaturated counterparts, addressing a key limitation in early quinazoline-based drug candidates.

Significance of Position-6 Carboxylic Acid Functionalization

The carboxylic acid group at position 6 introduces three critical advantages for molecular design:

- Enhanced water solubility : Ionization of the carboxylic acid at physiological pH improves bioavailability parameters, as demonstrated in pharmacokinetic studies of related quinazoline-6-carboxylic acid derivatives.

- Directed molecular recognition : Crystallographic data show the -COOH group forming salt bridges with basic amino acid residues (e.g., arginine, lysine) in target proteins, as observed in kinase inhibition assays.

- Versatile derivatization potential : The carboxylic acid serves as a handle for generating esters, amides, and peptide conjugates, enabling systematic optimization of drug-like properties.

Table 1 : Comparative Properties of Quinazoline Derivatives With and Without Position-6 Carboxylic Acid

| Property | 6-H Substituent | 6-COOH Substituent |

|---|---|---|

| LogP (octanol/water) | 2.1 ± 0.3 | 1.2 ± 0.2 |

| Plasma Protein Binding | 89% | 76% |

| Metabolic Half-life | 2.3 hr | 4.1 hr |

| In vitro IC50 (EGFR) | 18 nM | 9 nM |

Data adapted from molecular modeling and in vitro studies of structural analogs.

Research Context in Heterocyclic Medicinal Chemistry

Within the broader landscape of nitrogen-containing heterocycles, tetrahydroquinazolines occupy a strategic niche between fully aromatic systems (e.g., quinoline, purine) and saturated N-heterocycles (e.g., piperidine, morpholine). This intermediate saturation state enables unique electronic modulation of the pyrimidine ring’s reactivity while maintaining sufficient planarity for intercalative DNA binding in anticancer applications.

Recent work has highlighted the scaffold’s adaptability across therapeutic areas:

- Anticancer agents : Derivatives inhibit topoisomerase I/II and receptor tyrosine kinases through simultaneous intercalation and ATP-competitive binding.

- Antimicrobial scaffolds : The 6-COOH group enhances penetration of Gram-negative bacterial membranes via interactions with OmpF porins.

- Anti-inflammatory applications : Tetrahydroquinazoline-carboxylic acid analogs show dual COX-2/5-LOX inhibition profiles superior to traditional NSAIDs.

Current Academic Interest and Research Trajectories

Three emerging frontiers dominate contemporary research on 2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid:

- Computational drug design : Molecular dynamics simulations predict improved target residence times for 6-COOH derivatives compared to alkyl-substituted analogs, driven by stronger hydrogen-bond networks.

- Sustainable synthesis : Microwave-assisted and flow chemistry approaches reduce reaction times from hours to minutes while improving yields of chiral tetrahydroquinazoline derivatives.

- Polypharmacology strategies : Multitarget derivatives combining the 6-COOH group with ureido or sulfonamide moieties show simultaneous activity against kinase and protease targets.

Properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinazoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8(13)5-1-2-7-6(3-5)4-10-9(14)11-7/h1-3H,4H2,(H,12,13)(H2,10,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVNFOZHKCWFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl arenes with active methylene compounds in the presence of urea hydrogen peroxide (UHP) and lactic acid at 80°C . The reaction is carried out without a solvent for 2.5 hours, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit distinct biological and chemical properties.

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid has a wide range of applications in scientific research:

Industry: The compound and its derivatives are used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Substituted Derivatives

Positional Carboxylic Acid Variants

- 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS: 88371-24-8) and 5-carboxylic acid (CAS: 88371-29-3) differ in the placement of the carboxylic acid group (positions 7 and 5, respectively).

- 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (CAS: ZR9) contains an additional oxo group at position 3. Its formula, C₉H₆N₂O₄ , suggests higher oxidation and altered acidity, which may enhance interactions with polar enzyme active sites .

Methyl-Substituted Analogues

- 6-Methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid () replaces the quinazoline core with a pyrimidine ring and introduces a methyl group. This derivative exhibits high affinity for peroxisome proliferator-activated receptor gamma (PPARγ), comparable to thiazolidinedione-based antidiabetic drugs, highlighting the impact of ring substitution on target specificity .

- 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid () demonstrates antioxidant and antibacterial activity, emphasizing the role of alkyl groups in modulating redox properties and microbial inhibition .

Functional Analogues in Pharmacological Contexts

Enzyme Inhibitors

- Benzylquinoline carboxylic acid (CAS: 27 in ), a quinoline derivative with a 4-methoxy group, shares structural motifs with the main compound but lacks the tetrahydro ring. Its activity as a kinase inhibitor underscores the importance of the fused ring system in stabilizing enzyme interactions .

- VU0090157 (), a cyclopentyl-tethered pyrimidine carboxylate, targets nitroreductases, illustrating how steric bulk and nitro groups expand therapeutic applications beyond the parent scaffold .

Antimicrobial Agents

- 2-Oxoindoline derivatives (e.g., compounds 2, 15, and IK in ) feature indole-based cores but retain oxo and carboxylic acid groups. These derivatives exhibit broad-spectrum antimicrobial activity, suggesting that the oxo-carboxylic acid motif is a critical pharmacophore across heterocyclic classes .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Biological Activity

2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid is a heterocyclic organic compound with significant biological activity. Its unique structure, characterized by a fused benzene and pyrimidine ring, includes a keto group at the second position and a carboxylic acid group at the sixth position. This configuration contributes to its reactivity and potential therapeutic applications. Recent studies have highlighted its anti-inflammatory, anticancer, and neuroprotective properties.

- Molecular Formula : C9H8N2O3

- Molecular Weight : 192.174 g/mol

- Structural Features : The presence of functional groups such as the carboxylic acid and keto group enhances its biological activity through various biochemical interactions.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose metabolism and fatty acid storage. This activation may lead to reduced inflammation in various tissues.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit cancer cell proliferation across several cell lines. For instance, derivatives of similar compounds have shown promising antiproliferative activity against HeLa cells (cervical cancer) with IC50 values in the low micromolar range .

Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective effects. These effects are attributed to its ability to modulate pathways involved in neuronal survival and apoptosis.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Activation of PPARs : This interaction is crucial for mediating metabolic processes and inflammation.

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid | C11H11NO3 | Anti-inflammatory activity |

| 1,2,3,4-Tetrahydroquinazoline | C9H10N2 | Neuroprotective effects |

| 1,2-Dihydroquinazolinone | C9H10N2O | Anticancer properties |

The unique arrangement of functional groups in this compound leads to distinct biological activities that are not observed in other derivatives within the quinazoline family.

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Anti-inflammatory Activity : In a controlled experiment involving animal models of inflammation, treatment with this compound resulted in significant reductions in inflammatory markers compared to controls.

- Anticancer Evaluation : A series of derivatives were synthesized and tested against various cancer cell lines. The most potent derivative exhibited an IC50 value of 0.126 μM against HeLa cells and demonstrated significant inhibition of tubulin polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.